

A Comparative Analysis of ASP5878 (Futibatinib) and AZD4547 in FGFR-Amplified Cancers

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Compound of Interest					
Compound Name:	ASP5878				
Cat. No.:	B8085365	Get Quote			

This guide provides a detailed comparison of the efficacy of two selective FGFR inhibitors, ASP5878 (futibatinib) and AZD4547, in the context of cancers driven by fibroblast growth factor receptor (FGFR) amplification. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Both **ASP5878** and AZD4547 are potent and selective inhibitors of FGFR family members (FGFR1, 2, 3, and 4), which are key drivers in various cancers when they are amplified, mutated, or translocated. A primary distinction between the two lies in their binding mechanism. **ASP5878**, now known as futibatinib, is an irreversible inhibitor that covalently binds to a specific cysteine residue in the P-loop of the FGFR kinase domain. This irreversible binding leads to a sustained inhibition of FGFR signaling. In contrast, AZD4547 is a reversible inhibitor that competes with ATP for binding to the kinase domain of the FGFRs.

Preclinical Efficacy

The preclinical activity of both compounds has been evaluated in various cancer cell lines with FGFR alterations, demonstrating potent inhibition of cell proliferation.

Table 1: In Vitro IC50 Values of ASP5878 (Futibatinib) and AZD4547 in FGFR-Altered Cancer Cell Lines



Cell Line	Cancer Type	FGFR Alteration	ASP5878 (Futibatinib) IC50 (nM)	AZD4547 IC50 (nM)
SNU-16	Gastric Cancer	FGFR2 Amplification	16	3.6
KATO-III	Gastric Cancer	FGFR2 Amplification	28.5	9.5
MGH-U3	Bladder Cancer	FGFR3-TACC3 Fusion	21	-
RT112/84	Bladder Cancer	FGFR3 Mutation	19.3	29
AN3CA	Endometrial Cancer	FGFR2 Mutation	-	5

Note: IC50 values are collated from different studies and may not be directly comparable due to variations in experimental conditions. "-" indicates data not readily available.

Clinical Efficacy

Clinical trials have demonstrated the therapeutic potential of both **ASP5878** (futibatinib) and AZD4547 in patients with FGFR-aberrant tumors. It is important to note that no head-to-head clinical trials comparing the two drugs have been conducted. The following tables summarize findings from separate clinical studies.

Table 2: Clinical Efficacy of ASP5878 (Futibatinib) in Advanced Cholangiocarcinoma



Clinical Trial	Patient Population	Objective Response Rate (ORR)	Duration of Response (DoR)
FOENIX-CCA2 (Phase II)	Locally advanced/metastatic cholangiocarcinoma with FGFR2 fusions/rearrangement s (n=103)	42%	9.7 months (median)

Table 3: Clinical Efficacy of AZD4547 in Advanced Solid

Tumors

Clinical Trial	Patient Population	Objective Response Rate (ORR)	Progression- Free Survival (PFS)	Disease Control Rate (DCR)
Phase II Study	Metastatic urothelial cancer with FGFR alterations (n=27)	22.2%	4.9 months (median)	63%
SHINE (Phase II)	Advanced gastric cancer with FGFR2 amplification (n=71)	4.2% (monotherapy arm)	1.9 months (median)	35.2% (monotherapy arm)

Experimental Protocols In Vitro Cell Proliferation Assay

The anti-proliferative activity of **ASP5878** and AZD4547 is typically assessed using a variety of cancer cell lines with known FGFR alterations. A representative protocol is as follows:



- Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of the FGFR inhibitor (e.g., 0.1 nM to 10 μ M) for a specified period, often 72 hours.
- Viability Assessment: Cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.
- Data Analysis: The luminescence or absorbance values are converted to percentage of inhibition relative to vehicle-treated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

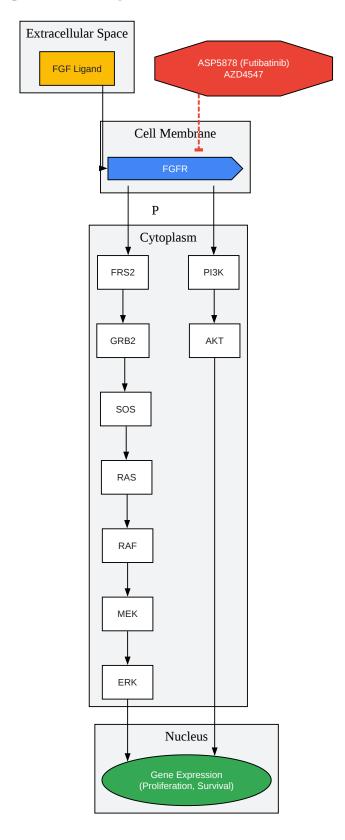
In Vivo Tumor Xenograft Studies

The in vivo efficacy of these inhibitors is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

- Model System: Nude mice are subcutaneously implanted with cancer cells harboring FGFR amplifications (e.g., SNU-16 or KATO-III).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Drug Administration: Mice are randomized into treatment and control groups. The FGFR
 inhibitor is administered orally once or twice daily at a predetermined dose. The control
 group receives a vehicle solution.
- Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study endpoint is typically reached when tumors in the control group reach a specific size or after a set duration of treatment.
- Pharmacodynamic Analysis: To confirm target engagement, tumor samples may be collected
 at the end of the study to assess the phosphorylation levels of FGFR and its downstream
 signaling proteins (e.g., FRS2, ERK, AKT) via methods like Western blotting or
 immunohistochemistry.



Visualizing Key Pathways and Workflows FGFR Signaling Pathway and Inhibitor Action



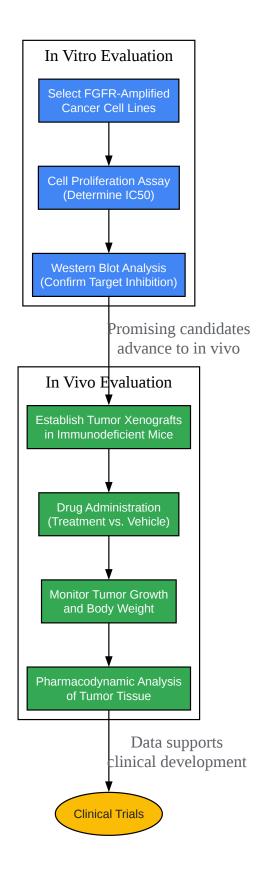


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Caption: Simplified FGFR signaling cascade and the point of inhibition by **ASP5878** and AZD4547.

General Workflow for Preclinical Evaluation of FGFR Inhibitors





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Caption: A typical experimental workflow for the preclinical assessment of FGFR inhibitors.



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